molecular formula C20H16N4O B8548232 5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8548232
M. Wt: 328.4 g/mol
InChI Key: MCUHEIIIDFDWSJ-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in enzyme active sites .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C20H16N4O/c1-14-16(17-9-5-6-12-21-17)10-11-19-23-18(13-24(14)19)20(25)22-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)

InChI Key

MCUHEIIIDFDWSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)NC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

This product is obtained in a manner similar to that for the product of Example 3, replacing the 6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide with 6-iodo-5-methyl-N-phenyl(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-iodo-5-methyl-N-phenyl(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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